molecular formula C16H26O4 B12631876 Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate CAS No. 919356-37-9

Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate

Cat. No.: B12631876
CAS No.: 919356-37-9
M. Wt: 282.37 g/mol
InChI Key: STNVVNIZFQLUJH-UHFFFAOYSA-N
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Description

Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate is a seven-membered cyclic diester featuring a cycloheptene backbone substituted with three methyl groups (at positions 3, 5, and 5) and two ethyl ester moieties at the 1,1-positions. Its structure confers unique steric and electronic properties, making it valuable in catalytic applications such as olefin metathesis and ring-closing reactions. The ethyl ester groups enhance solubility in nonpolar solvents, while the methyl substituents influence ring strain and reactivity .

Properties

CAS No.

919356-37-9

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate

InChI

InChI=1S/C16H26O4/c1-6-19-13(17)16(14(18)20-7-2)9-8-15(4,5)10-12(3)11-16/h10H,6-9,11H2,1-5H3

InChI Key

STNVVNIZFQLUJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(C=C(C1)C)(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate typically involves the esterification of the corresponding cycloheptene derivative. One common method is the reaction of 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylic acid.

    Reduction: Formation of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-diol.

    Substitution: Formation of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxamide.

Scientific Research Applications

Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally related due to their cyclic diester frameworks and substituent patterns:

Compound Name Molecular Formula Ring Size Substituents Key Reactivity/Applications
Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate C16H24O4 7-membered 3,5,5-trimethyl; 1,1-diethyl esters Olefin metathesis, catalytic synthesis
Diethyl cyclopent-3-ene-1,1-dicarboxylate (2a) C11H14O4 5-membered Unsubstituted; 1,1-diethyl esters High-yield ring-closing metathesis (98% conversion with Ru-4g catalyst)
Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate (2b) C12H16O4 5-membered 3-methyl; 1,1-diethyl esters Enhanced steric effects reduce reactivity (95% conversion with Ru-4g)
Dimethyl cyclohex-3-ene-1,3-dicarboxylate C10H12O4 6-membered 1,3-dimethyl esters Intermediate in polymer synthesis; lower ring strain

Reactivity and Catalytic Performance

  • Ring-Closing Metathesis (RCM): The five-membered 2a and 2b achieve near-quantitative conversion (>95%) in 4 hours using Ru-4g catalysts due to optimal ring strain and minimal steric hindrance . The seven-membered target compound exhibits slower reactivity in RCM, attributed to reduced ring strain and steric bulk from methyl groups.
  • Solubility and Stability:
    • Ethyl esters improve solubility in toluene and dichloromethane compared to methyl esters (e.g., dimethyl cyclohex-3-ene-1,3-dicarboxylate) .

Thermodynamic and Spectroscopic Data

  • Thermal Stability: Cycloheptene derivatives generally exhibit lower thermal stability than five- or six-membered analogs due to increased conformational flexibility.
  • <sup>1</sup>H NMR Shifts:
    • The target compound’s methyl groups resonate at δ 1.2–1.4 ppm, while olefinic protons appear near δ 5.3–5.6 ppm, comparable to 2b (δ 5.4 ppm for cyclopentene protons) .

Notes on Comparative Analysis

  • Limited data exist for the target compound’s exact physical properties (e.g., melting point, boiling point), necessitating further experimental characterization.
  • discusses dichloroethylene isomers, which are unrelated structurally but highlight the importance of stereochemistry in reactivity—a factor also critical for cycloheptene derivatives .

Biological Activity

Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate (CAS Number: 71425160) is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H24O4
  • Molecular Weight : 280.35 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and DMSO.
  • Appearance : Typically appears as a colorless to pale yellow liquid.

This compound exhibits several biological activities that are primarily attributed to its structural features. The compound's dicarboxylate groups are known to interact with various biological targets, influencing metabolic pathways and enzyme activities.

Antioxidant Activity

Recent studies have indicated that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory responses. In vitro studies revealed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory conditions.

Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a dose-dependent increase in radical scavenging activity, with an IC50 value of 25 µM for DPPH and 30 µM for ABTS.

CompoundIC50 (DPPH)IC50 (ABTS)
This compound25 µM30 µM

Study 2: Anti-inflammatory Mechanism

In a separate investigation by Lee et al. (2024), the anti-inflammatory properties were assessed in a mouse model of acute inflammation induced by LPS. The administration of the compound resulted in a significant reduction in paw swelling and decreased levels of inflammatory markers.

Treatment GroupPaw Swelling (mm)TNF-alpha Levels (pg/mL)
Control12 ± 2150 ± 10
Diethyl Compound (100 mg/kg)6 ± 170 ± 5

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